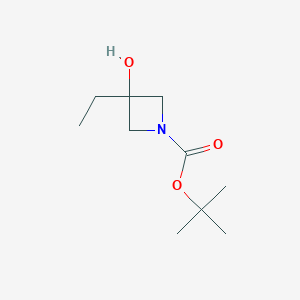

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZFIDSJDFVTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192480 | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398489-28-6 | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398489-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a 3-hydroxy-3-ethyl motif offers a key vector for further molecular elaboration.[1] This document details the synthetic strategy, a step-by-step experimental protocol, the underlying reaction mechanisms, and critical considerations for successful execution. The synthesis is centered around the nucleophilic addition of an ethyl Grignard reagent to a protected 3-azetidinone precursor.

Introduction: The Significance of 3-Substituted Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery.[1] Their inherent ring strain and non-planar geometry provide a unique three-dimensional character to molecules, which can lead to improved physicochemical properties such as solubility and metabolic stability.[1] Specifically, 3-hydroxyazetidine derivatives serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including potent enzyme inhibitors and receptor modulators.[2] The title compound, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, is a versatile intermediate where the tertiary alcohol can act as a handle for further functionalization, and the Boc-protecting group allows for selective manipulation of the azetidine nitrogen.

Synthetic Strategy: A Two-Step Approach

The synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is most efficiently achieved through a two-step sequence starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

Oxidation: The secondary alcohol of the starting material is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).

-

Grignard Addition: A Grignard reaction is then performed on the 3-azetidinone with ethylmagnesium bromide to introduce the ethyl group and form the desired tertiary alcohol.

This strategy is logical as it utilizes a readily available starting material and employs a robust and well-understood C-C bond-forming reaction.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

Rationale: The oxidation of the secondary alcohol to a ketone is a critical step to enable the subsequent nucleophilic addition of the Grignard reagent. Several oxidation methods can be employed; a common and effective method utilizes a Parikh-Doering oxidation with a sulfur trioxide pyridine complex.[3]

Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, approx. 10 mL per gram of starting material) is added triethylamine (3.0 eq).

-

The mixture is stirred at room temperature, and a solution of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO (approx. 13 mL per gram of complex) is added dropwise, maintaining the temperature below 25 °C.

-

The reaction mixture is stirred at room temperature for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it into ice water.

-

The aqueous mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.[3]

| Parameter | Value |

| Starting Material | tert-butyl 3-hydroxyazetidine-1-carboxylate |

| Reagents | Sulfur trioxide pyridine complex, Triethylamine, DMSO |

| Product | tert-butyl 3-oxoazetidine-1-carboxylate |

| Typical Yield | >95% |

| Purification | Extractive work-up is often sufficient |

Step 2: Synthesis of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Rationale: The core of the synthesis is the nucleophilic addition of an ethyl group to the carbonyl of 1-Boc-3-azetidinone. A Grignard reagent is an excellent choice for this transformation due to its high reactivity and commercial availability.[1][4] Anhydrous conditions are paramount to prevent quenching of the highly basic Grignard reagent.[1]

Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. The entire apparatus must be thoroughly flame-dried or oven-dried before use.[5]

-

Grignard Reagent: A solution of ethylmagnesium bromide in a suitable anhydrous ether (e.g., diethyl ether or THF, typically 1.0 M or 3.0 M) is used. Approximately 1.2-1.5 equivalents of the Grignard reagent are required.

-

Reaction: The flask is charged with a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF. The solution is cooled to 0 °C in an ice bath.

-

The ethylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the azetidinone. The temperature should be maintained at 0 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

-

Work-up: The reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6] This will hydrolyze the magnesium alkoxide intermediate.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x volume of the aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

| Parameter | Value |

| Starting Material | tert-butyl 3-oxoazetidine-1-carboxylate |

| Reagent | Ethylmagnesium bromide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to Room Temperature |

| Product | Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate |

| Purification | Flash Column Chromatography |

Mechanism of Action: The Grignard Addition

The key C-C bond-forming step proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in ethylmagnesium bromide is highly polarized, rendering the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the 1-Boc-3-azetidinone. The reaction is believed to proceed through a six-membered ring transition state, which helps to organize the reactants and facilitate the addition.[1] The subsequent acidic work-up protonates the resulting magnesium alkoxide to yield the final tertiary alcohol.[7][8]

Caption: Mechanism of Grignard Addition.

Characterization

The final product should be characterized by standard spectroscopic methods:

-

¹H NMR: Expected signals would include those for the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), and the diastereotopic protons of the azetidine ring.

-

¹³C NMR: The spectrum should show resonances for the carbons of the tert-butyl and ethyl groups, the azetidine ring carbons, and the quaternary carbon bearing the hydroxyl group.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol will be present.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are strong bases and will readily react with protic solvents like water.[1] Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent the decomposition of the Grignard reagent.

-

Inert Atmosphere: To prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture, the reaction is carried out under an inert atmosphere of nitrogen or argon.

-

Low-Temperature Addition: The addition of the Grignard reagent is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

-

Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid and is used to quench the reaction and protonate the alkoxide without causing degradation of the product, which might occur with stronger acids.[6]

Conclusion

The synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a straightforward and efficient process that provides access to a valuable building block for drug discovery and development. The two-step sequence of oxidation followed by Grignard addition is a reliable method, and careful attention to experimental detail, particularly the maintenance of anhydrous conditions, is key to achieving a high yield of the desired product. This guide provides the necessary information for researchers to successfully synthesize this important intermediate.

References

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P

-

What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ. (URL: [Link])

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (URL: [Link])

-

2 - Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Grignard Reaction – Beyond Labz Virtual ChemLab Activity - Chemistry Connected. (URL: [Link])

-

Formation of NH‐azetidines from Grignard reagents. [a] Ti(Oi‐Pr)4... - ResearchGate. (URL: [Link])

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P

-

EXPERIMENT SEVEN - ResearchGate. (URL: [Link])

-

Grignard Reaction - Organic Chemistry Portal. (URL: [Link])

-

14 Formation and reaction of a Grignard reagent. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

Grignard Reaction Mechanism - BYJU'S. (URL: [Link])

-

Grignard reaction - Wikipedia. (URL: [Link])

-

Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

- WO2000063168A1 - Synthesis of azetidine derivatives - Google P

-

The Grignard Reaction Mechanism - Chemistry Steps. (URL: [Link])

-

Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (URL: [Link])

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483] - Synthonix. (URL: [Link])

-

CAS No : 141699-55-0 | Product Name : 1-Boc-3-hydroxyazetidine | Pharmaffiliates. (URL: [Link])

- US3161689A - Process for making grignard reagents - Google P

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to tert-Butyl 3-Hydroxyazetidine-1-carboxylate: A Cornerstone for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of contemporary drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its unique structural attributes, including high ring strain and a three-dimensional, sp³-rich character, impart favorable physicochemical properties to parent molecules.[1] These properties often translate into enhanced solubility, improved metabolic stability, and novel intellectual property space, making azetidine-containing compounds highly sought-after in pharmaceutical development.[1]

tert-Butyl 3-hydroxyazetidine-1-carboxylate, protected with a tert-butoxycarbonyl (Boc) group, stands out as a particularly versatile and valuable intermediate.[3] The Boc group offers robust protection of the nitrogen atom under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.[4] The hydroxyl group at the 3-position provides a convenient handle for further chemical modifications, making this molecule a cornerstone for the synthesis of a diverse array of more complex structures.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-hydroxyazetidine-1-carboxylate is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 141699-55-0 | [5][6][7][8][9] |

| Molecular Formula | C₈H₁₅NO₃ | [5][6][9] |

| Molecular Weight | 173.21 g/mol | [6][9] |

| Appearance | White solid | [9] |

| Melting Point | 36-43 °C | [9][10] |

| Boiling Point | 253.7±33.0 °C (Predicted) | [10] |

| Density | 1.184±0.06 g/cm³ (Predicted) | [10] |

| SMILES | CC(C)(C)OC(=O)N1CC(O)C1 | [6][9] |

| InChIKey | XRRXRQJQQKMFBC-UHFFFAOYSA-N | [6][9] |

The structure of tert-butyl 3-hydroxyazetidine-1-carboxylate is depicted below:

Caption: Chemical structure of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Synthesis and Reactivity

The synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate is a well-established process, often starting from readily available precursors. A common synthetic route involves the cyclization of epichlorohydrin with tert-butylamine, followed by protection of the azetidine nitrogen.

A generalized synthetic workflow is illustrated below:

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TERT-BUTYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | CAS 141699-55-0 [matrix-fine-chemicals.com]

- 7. 141699-55-0|tert-Butyl 3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. pschemicals.com [pschemicals.com]

- 9. N-Boc-3-羟基氮杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [amp.chemicalbook.com]

Introduction: The Strategic Value of the Azetidine Scaffold

An In-depth Technical Guide to N-Boc-3-ethyl-3-hydroxyazetidine: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that bestow advantageous pharmacological and physicochemical properties is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has distinguished itself as a "privileged" structure in drug design.[1][2][3] Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, provides a platform for the precise spatial arrangement of substituents. This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[4]

The parent compound, N-Boc-3-hydroxyazetidine, is a widely utilized and versatile building block, serving as a cornerstone for the synthesis of complex pharmaceutical agents.[5][6] This guide focuses on a specific, rationally designed derivative: N-Boc-3-ethyl-3-hydroxyazetidine . While less common in the literature, this molecule represents a logical step in structure-activity relationship (SAR) studies. The introduction of an ethyl group at the C3 position to create a tertiary alcohol offers a nuanced method for modulating critical properties such as lipophilicity, metabolic stability, and steric interactions, making it a molecule of significant interest for drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for N-Boc-3-ethyl-3-hydroxyazetidine is not widely published, its properties can be reliably predicted based on its structure and comparison with well-documented analogues like N-Boc-3-hydroxyazetidine and N-Boc-3-azetidinone.[5][7]

Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₉NO₃ | Calculation |

| Molecular Weight | 201.26 g/mol | Calculation |

| Appearance | Predicted to be a colorless oil or low-melting solid | Analogy |

| cLogP | ~1.3 - 1.6 | Estimation based on parent compound |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | Calculation |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Calculation |

| Hydrogen Bond Acceptors | 3 (carbonyl and ether oxygens, nitrogen) | Calculation |

Anticipated Spectroscopic Features

A rigorous spectroscopic analysis is essential for the structural confirmation of N-Boc-3-ethyl-3-hydroxyazetidine following its synthesis. The expected key signals are as follows:

-

¹H NMR: The spectrum should feature a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The ethyl group would present as a triplet (CH₃) around 0.9 ppm and a quartet (CH₂) around 1.6-1.8 ppm. The four protons of the azetidine ring are diastereotopic and would likely appear as complex multiplets between 3.5 and 4.2 ppm. A broad singlet for the hydroxyl proton (OH) would also be present, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: Key resonances would include the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the C3 carbon of the azetidine ring bearing the hydroxyl and ethyl groups (a key quaternary signal ~70-75 ppm), and the other two azetidine carbons (~55-60 ppm). The ethyl group carbons would appear at approximately 8 ppm (CH₃) and 30 ppm (CH₂).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. A strong, sharp peak around 1690-1700 cm⁻¹ would indicate the C=O stretch of the Boc carbamate. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 202.27. A characteristic fragmentation pattern would involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.

Synthesis and Mechanistic Insights

The most direct and efficient synthetic strategy to access N-Boc-3-ethyl-3-hydroxyazetidine is through the nucleophilic addition of an organometallic reagent to a carbonyl precursor. The Grignard reaction, utilizing ethylmagnesium bromide and the commercially available N-Boc-3-azetidinone, stands out as the premier method.[8][9]

Caption: Proposed synthesis of N-Boc-3-ethyl-3-hydroxyazetidine.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system, designed with internal checks and purification steps to ensure the integrity of the final product.

-

Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

-

Causality: The Grignard reagent is highly reactive with water and atmospheric oxygen. Ensuring anhydrous and inert conditions is critical to prevent quenching of the reagent and to maximize yield.

-

-

Reactant Addition: The flask is charged with N-Boc-3-azetidinone (1.0 eq., e.g., 5.0 g) followed by the addition of anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is stirred until the starting material is fully dissolved and then cooled to 0 °C in an ice-water bath.

-

Grignard Reagent Addition: A solution of ethylmagnesium bromide (1.2 eq.) in THF is added dropwise to the stirred solution via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Slow, controlled addition is crucial to manage the exothermic nature of the Grignard reaction, preventing side reactions and ensuring safety. The slight excess of the Grignard reagent ensures complete consumption of the ketone.

-

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Causality: Quenching with a mild acid like NH₄Cl protonates the intermediate magnesium alkoxide to form the desired tertiary alcohol while neutralizing any unreacted Grignard reagent. It is preferred over stronger acids to avoid potential degradation of the Boc-protecting group.

-

-

Extraction and Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-Boc-3-ethyl-3-hydroxyazetidine.

Reactivity and Synthetic Utility

The synthetic value of N-Boc-3-ethyl-3-hydroxyazetidine is defined by the orthogonal reactivity of its two primary functional groups: the acid-labile N-Boc protecting group and the tertiary alcohol.

The Tertiary Alcohol

The tertiary nature of the hydroxyl group governs its reactivity. Unlike primary or secondary alcohols, it is resistant to oxidation under standard conditions (e.g., PCC, Swern, or chromic acid oxidations) because it lacks a hydrogen atom on the carbinol carbon.[10][11] This inherent stability can be a significant advantage in multistep syntheses, as it can be carried through various reaction sequences without the need for a protecting group.

While direct substitution of the hydroxyl group is challenging, it can be converted into a better leaving group (e.g., a mesylate or tosylate). However, subsequent nucleophilic substitution reactions would likely proceed through a strained, high-energy Sₙ1-type carbocationic intermediate, potentially leading to ring-opening or elimination side products.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its primary utility lies in its clean and efficient removal under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This deprotection unmasks the secondary amine of the azetidine ring, which can then be functionalized through various reactions such as acylation, alkylation, or reductive amination.

Caption: General workflow for the deprotection and subsequent N-functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the azetidine scaffold is a well-established strategy for improving the pharmacokinetic profile of drug candidates. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, which contributes to enhanced properties like metabolic stability, solubility, and receptor selectivity.[1]

The specific 3-ethyl-3-hydroxy moiety on the N-Boc-azetidine scaffold offers several strategic advantages for drug design:

-

Modulation of Lipophilicity: The addition of an ethyl group predictably increases the molecule's lipophilicity (and calculated LogP) compared to the parent N-Boc-3-hydroxyazetidine. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.

-

Vector for 3D Exploration: In fragment-based drug design and lead optimization, the ethyl group acts as a well-defined steric vector. It can be used to probe hydrophobic pockets within a target protein's binding site, potentially increasing potency and selectivity without significantly altering the core scaffold.[4]

-

Enhanced Metabolic Stability: As previously noted, the tertiary alcohol is resistant to oxidative metabolism.[11] If a secondary alcohol at the C3 position were identified as a site of metabolic liability (i.e., oxidation to a ketone followed by clearance), its replacement with this tertiary alcohol derivative would effectively block that metabolic pathway, potentially increasing the drug's half-life and bioavailability.

Safety, Handling, and Storage

As a research chemical, N-Boc-3-ethyl-3-hydroxyazetidine should be handled with appropriate care, following standard laboratory safety protocols. Based on the safety data sheets (SDS) for structurally related compounds like N-Boc-3-hydroxyazetidine and other N-Boc protected amines, the following guidelines are recommended.[7][12][13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, protected from moisture.[7]

-

Hazards: While specific toxicity data is unavailable, related compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7]

This guide provides a comprehensive framework for the synthesis, understanding, and application of N-Boc-3-ethyl-3-hydroxyazetidine. By leveraging established chemical principles and data from analogous structures, researchers can confidently produce and utilize this valuable building block to advance their drug discovery programs.

References

-

Butt, A. M., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

ChemBK. (2024). N-BOC-3-Azetidinone. Available at: [Link]

-

Quora. (2018). What is the order of reaction between primary, secondary and tertiary alcohols? Available at: [Link]

-

Unacademy. (2023). Identification of primary, secondary and tertiary alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols. Available at: [Link]

-

ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

-

PubMed Central. (2009). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Available at: [Link]

-

Britannica. (2024). Alcohol - Reactions, Chemistry, Uses. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]

- 7. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]

- 8. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 9. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Structural Characterization of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints it imparts upon molecular structures.[1] This guide provides an in-depth technical overview of a specific, highly valuable derivative: tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. As a trifunctional building block, this compound offers synthetic handles at the C3 tertiary alcohol, the Boc-protected nitrogen, and the ethyl substituent, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[2] We will detail a robust synthetic pathway, provide a comprehensive analysis of its expected spectroscopic signature for structural confirmation, and discuss its strategic applications in drug discovery programs.

Part 1: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate involves a two-step sequence starting from the commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The strategy hinges on the oxidation of the secondary alcohol to a ketone, followed by the nucleophilic addition of an ethyl group using an organometallic reagent.

-

Step 1: Oxidation to Tert-butyl 3-oxoazetidine-1-carboxylate: The precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. This transformation is commonly achieved using mild oxidizing agents like a Parikh-Doering oxidation (sulfur trioxide pyridine complex in DMSO) or a Swern oxidation.[3] These methods are chosen for their high efficiency and compatibility with the acid-labile Boc-protecting group.

-

Step 2: Grignard Addition for C-C Bond Formation: The core of the synthesis is the nucleophilic addition of an ethyl group to the ketone. An ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) is the ideal choice for this carbon-carbon bond formation. The reaction proceeds via the nucleophilic attack of the ethyl anion equivalent on the electrophilic carbonyl carbon of the azetidinone, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup quenches the reaction and protonates the alkoxide to yield the final tertiary alcohol product.

Caption: Synthetic workflow for Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: Grignard Addition

This protocol describes the second, critical step of the synthesis. It is imperative to use anhydrous solvents and apparatus, as Grignard reagents are highly reactive towards water.

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

-

Reagent Preparation: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

-

Reaction Initiation: The flask is charged with the ketone solution and cooled to 0 °C in an ice bath under a positive pressure of nitrogen.

-

Grignard Addition: A solution of ethylmagnesium bromide (typically 1.1–1.5 eq, e.g., 3.0 M in diethyl ether) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The choice of excess Grignard reagent ensures complete consumption of the starting ketone.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude tertiary alcohol is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Part 2: Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data represents the expected analytical signature for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The asymmetry introduced by the C3 substituents renders the protons on the C2 and C4 methylene groups diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, typically as complex multiplets or doublets of doublets.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.1 - 3.9 | m | 4H | -CH₂- (Azetidine ring) | Protons on C2 and C4 adjacent to the nitrogen atom are deshielded. |

| ~2.5 | s (broad) | 1H | -OH | The hydroxyl proton is exchangeable and often appears as a broad singlet. |

| ~1.8 | q | 2H | -CH₂-CH₃ (Ethyl) | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

| ~0.9 | t | 3H | -CH₂-CH₃ (Ethyl) | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~157.0 | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~80.0 | -C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~68.0 | C-OH (Azetidine C3) | Quaternary carbon bearing the hydroxyl and ethyl groups. |

| ~55.0 | -CH₂- (Azetidine C2/C4) | Ring carbons adjacent to the nitrogen. |

| ~30.0 | -CH₂-CH₃ (Ethyl) | Methylene carbon of the ethyl group. |

| ~28.5 | -C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |

| ~8.0 | -CH₂-CH₃ (Ethyl) | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| ~3400 | Strong, Broad | Alcohol | O-H Stretch |

| 2975 - 2850 | Medium-Strong | Alkane | C-H Stretch |

| ~1690 | Strong, Sharp | Carbamate | C=O Stretch (Boc) |

| ~1400 | Medium | Carbamate | C-N Stretch |

| ~1160 | Strong | Alcohol | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z Value | Proposed Fragment |

|---|---|

| 202.14 | [M+H]⁺ (Molecular Ion) |

| 146.10 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |

| 102.08 | [M - Boc + H]⁺ (Loss of the Boc group) |

Part 3: Applications in Medicinal Chemistry

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is not merely a chemical curiosity; it is a strategically designed building block for drug discovery.

-

Scaffold for 3D Diversity: The rigid, four-membered azetidine ring serves as a non-classical bioisostere for other saturated rings like pyrrolidine or piperidine, offering a distinct vector for substituents in three-dimensional space. This can lead to improved binding affinity and selectivity for biological targets.

-

Versatile Synthetic Intermediate: The Boc-protected nitrogen can be deprotected under acidic conditions (e.g., with TFA) to reveal a secondary amine. This amine can then be engaged in a wide array of reactions, including amide bond formation, reductive amination, and arylation, to build out molecular complexity.

-

Modulation of Physicochemical Properties: The tertiary alcohol and ethyl group at the C3 position are critical for modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The hydroxyl group, in particular, can act as a key hydrogen bond donor or acceptor in interactions with protein targets.[4]

This building block is particularly relevant for constructing libraries of compounds aimed at targets where precise conformational control is paramount, such as in the development of kinase inhibitors, protease inhibitors, and compounds targeting the central nervous system.[5]

Conclusion

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a valuable synthetic intermediate whose structure is unambiguously confirmed by a combination of NMR, IR, and mass spectrometry. Its synthesis via Grignard addition to tert-butyl 3-oxoazetidine-1-carboxylate is a reliable and scalable method. The unique combination of a rigid azetidine core, a versatile Boc-protected amine, and a functionalized C3 position makes this compound a powerful tool for medicinal chemists seeking to create novel therapeutics with optimized efficacy and pharmacokinetic profiles.

References

- Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (n.d.). Vertex AI Search.

- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Tert-butyl 3-hydroxyazetidine-1-carboxylate. (n.d.). PubChem. [Link]

- What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxyl

- 3-Hydroxyazetidine hydrochloride. (n.d.). Chem-Impex.

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. (2020). ResearchGate. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society. [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

Forging the Strained Square: An In-Depth Technical Guide to the Mechanisms of Azetidine Ring Formation

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of chemical interest to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and ability to enhance pharmacokinetic properties have made it a highly desirable motif in drug development.[1][2] However, the inherent ring strain of the azetidine nucleus presents a formidable synthetic challenge. This guide provides a comprehensive exploration of the principal mechanistic pathways for constructing this valuable heterocyclic core. We will delve into the nuances of intramolecular cyclization strategies, the photochemical elegance of the Aza Paternò–Büchi reaction, the strategic finesse of transition-metal-catalyzed C-H amination, and the transformative potential of ring expansion reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the causality behind experimental choices, supported by detailed protocols and mechanistic insights.

The Workhorse of Azetidine Synthesis: Intramolecular Cyclization

The most established and widely employed strategy for forging the azetidine ring is through intramolecular nucleophilic substitution, where a tethered nitrogen nucleophile attacks an electrophilic carbon at the γ-position. The success of this approach hinges on managing the entropic and enthalpic barriers to forming a strained four-membered ring.

Cyclization of γ-Amino Alcohols and Their Derivatives

A common and reliable route to azetidines begins with 1,3-amino alcohols. The hydroxyl group, being a poor leaving group, must first be activated. This is typically achieved through tosylation or mesylation, converting it into a sulfonate ester that is readily displaced by the amine.

Mechanism of Cyclization via Sulfonate Activation:

The reaction proceeds via a classical intramolecular S(_N)2 mechanism. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the carbon atom bearing the sulfonate leaving group. A strong, non-nucleophilic base is often employed to deprotonate the amine, enhancing its nucleophilicity and facilitating the ring-closing step.

Caption: Intramolecular SN2 cyclization of a γ-amino tosylate.

Causality in Experimental Design:

-

Choice of Base: The selection of the base is critical. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are effective. For substrates sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) can be employed, although this may require higher temperatures.[3][4]

-

Solvent Selection: Aprotic polar solvents such as acetonitrile or DMF are often preferred as they can solvate the counter-ions without interfering with the nucleophilicity of the amine.

-

Protecting Groups: When the starting material contains other reactive functional groups, the amine may be protected (e.g., with a tosyl group) prior to the activation of the alcohol. This N-tosyl group also enhances the acidity of the N-H proton, allowing for the use of weaker bases for deprotonation.

Experimental Protocol: Synthesis of N-Tosylazetidine from 3-(Tosylamino)propan-1-ol [3][4]

-

N-Tosylation: To a solution of 3-aminopropan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) and water, add potassium hydroxide (KOH) (2.0 g per 1.0 mmol of amino alcohol).

-

Tosyl Chloride Addition: Add tosyl chloride (2.5 eq) portion-wise at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

-

Workup: Add ice and water to the reaction mixture. Separate the organic layer, wash with water, dry over MgSO₄, and concentrate under reduced pressure to yield the crude N,O-bis-tosylated intermediate.

-

Cyclization: The cyclization often occurs in situ under these basic conditions. If not, the isolated intermediate can be treated with a base like K₂CO₃ in acetonitrile to effect ring closure.

-

Purification: Purify the resulting N-tosylazetidine by column chromatography on silica gel.

The Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction provides a powerful and mild alternative for the intramolecular cyclization of N-protected 1,3-amino alcohols, avoiding the need for harsh conditions to activate the hydroxyl group. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism of the Mitsunobu Cyclization:

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD to form a phosphonium salt. This species then deprotonates the N-protected amino alcohol, which in turn attacks the activated phosphorus, forming an alkoxyphosphonium salt. The final step is an intramolecular S(_N)2 reaction where the nitrogen nucleophile displaces triphenylphosphine oxide (TPPO) to form the azetidine ring. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbinol center.

Caption: Simplified workflow of azetidine synthesis via Mitsunobu reaction.

Experimental Protocol: Intramolecular Mitsunobu Cyclization of N-Boc-3-amino-1-propanol

-

Reaction Setup: To a solution of N-Boc-3-amino-1-propanol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M), cool the mixture to 0 °C.

-

Reagent Addition: Add DIAD (1.5 eq.) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of triphenylphosphine oxide as a white precipitate.

-

Workup: Dilute the reaction mixture with ethyl acetate and filter to remove the precipitated TPPO. Wash the filtrate sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-azetidine.

Lanthanide-Catalyzed Aminolysis of Epoxides

A more recent and elegant approach involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have proven to be highly effective catalysts for this transformation, promoting a regioselective attack at the C3 position of the epoxide to yield 3-hydroxyazetidines.[5][6][7]

Mechanism of La(OTf)₃-Catalyzed Aminolysis:

The Lewis acidic La(OTf)₃ coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. The tethered amine then attacks the C3 carbon in a 4-exo-tet cyclization, which is generally favored over the 5-endo-tet pathway that would lead to a pyrrolidine. The stereochemistry of the starting epoxide dictates the relative stereochemistry of the resulting 3-hydroxyazetidine.

Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.

| Substrate (cis-3,4-epoxy amine) | Yield (%) | Reference |

| N-benzyl protected | 81 | [5] |

| N-butyl protected | 85 | [6] |

| N-Boc protected | 88 | [6] |

| Phenyl-substituted epoxide | 82 | [6] |

Table 1: Representative yields for La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[5][6]

Palladium-Catalyzed Intramolecular C-H Amination

Moving beyond classical nucleophilic substitution, modern transition-metal catalysis offers powerful tools for azetidine synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a significant advancement, enabling the formation of the azetidine ring from readily available amine precursors without the need for pre-functionalization at the γ-position.[8][9]

Mechanism of Pd-Catalyzed C-H Amination (Gaunt's Method):

This transformation typically employs a directing group, such as a picolinamide, attached to the amine. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle.

-

C-H Activation: The reaction initiates with the picolinamide-directed cyclopalladation at the γ-C(sp³)–H bond, forming a five-membered palladacycle intermediate.

-

Oxidation: An oxidant, such as an iodoxolone derivative, oxidizes the Pd(II) center to a high-valent Pd(IV) species.

-

Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from the Pd(IV) intermediate, forging the azetidine ring and regenerating a Pd(II) species.

The choice of oxidant and additives is crucial for promoting the desired C-N reductive elimination over competing pathways.[8]

Caption: Catalytic cycle for Pd-catalyzed C-H amination.

| Substrate | Yield (%) | Reference |

| N-benzylpicolinamide | 78 | [8] |

| Adamantyl-substituted amine | 65 | [8] |

| Cyclohexyl-substituted amine | 72 | [9] |

Table 2: Selected yields for Pd-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis.[8][9]

[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction

The Aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most efficient and atom-economical methods for constructing functionalized azetidines.[1][10] This reaction is typically initiated by photochemical excitation of either the imine or the alkene.

Mechanism of the Aza Paternò–Büchi Reaction:

Upon absorption of light, the photoexcited species (typically in a triplet state) undergoes a stepwise cycloaddition with the ground-state partner. This proceeds through a 1,4-biradical intermediate. The regioselectivity and stereoselectivity of the reaction are determined by the stability of this biradical intermediate and the subsequent ring-closing step. A significant challenge in this reaction is the tendency for the excited imine to undergo E/Z isomerization, which is a non-productive relaxation pathway.[1]

Caption: Mechanism of the Aza Paternò–Büchi reaction.

Visible-Light-Mediated Aza Paternò–Büchi Reactions

A major advancement in this field has been the development of visible-light-mediated protocols, which offer milder and more selective reaction conditions compared to traditional UV irradiation.[11][12] These methods typically employ a photocatalyst, such as an iridium complex, which absorbs visible light and then transfers its energy to one of the reactants (triplet energy transfer), initiating the cycloaddition.[13][14]

Causality in Photocatalyst Selection:

The choice of photocatalyst is paramount. Its triplet energy must be sufficient to excite one of the substrates, and its photophysical properties (e.g., excited-state lifetime, quantum yield) should be optimal for efficient energy transfer. Iridium complexes like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ are frequently used due to their favorable redox potentials and long-lived excited states.[11]

Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction [11]

-

Reaction Setup: In a vial, dissolve the oxime-containing substrate (0.25 mmol) and the Iridium photocatalyst (1 mol%) in acetonitrile (0.1 M).

-

Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes to remove dissolved oxygen, which can quench the excited states.

-

Irradiation: Irradiate the reaction mixture with blue LEDs (e.g., 427 nm) for 16-20 hours at room temperature.

-

Workup and Purification: Upon completion, concentrate the reaction mixture and purify the resulting tricyclic azetidine by column chromatography on silica gel.

| Alkene Moiety | Yield (%) | Diastereomeric Ratio | Reference |

| Styrene | 96 | >20:1 | [11] |

| Terminal Alkene | 80 | - | [12] |

| Crotyl Ester | 68 | 1.5:1 | [12] |

Table 3: Yields and diastereoselectivities for visible-light-mediated intramolecular Aza Paternò–Büchi reactions.[11][12]

Ring Expansion of Aziridines

Ring expansion of readily available aziridines provides an alternative and powerful strategy for the synthesis of azetidines, particularly for accessing chiral and highly substituted derivatives.

Biocatalytic[5][11]-Stevens Rearrangement

A groundbreaking approach developed by Arnold and coworkers utilizes engineered cytochrome P450 enzymes as "carbene transferases" to catalyze the enantioselective one-carbon ring expansion of aziridines.[2][15]

Mechanism of Biocatalytic Ring Expansion:

The enzyme's iron-heme center reacts with a diazo compound to form an electrophilic iron carbenoid intermediate. This intermediate is then trapped by the nucleophilic nitrogen of the aziridine to form an aziridinium ylide. The enzyme's chiral active site then controls the subsequent[5][11]-Stevens rearrangement of this ylide, overriding the competing cheletropic extrusion of ethylene and directing the reaction to form the azetidine product with high enantioselectivity.[2]

Caption: Biocatalytic ring expansion of aziridines to azetidines.

| Aziridine Substrate | Yield (%) | Enantiomeric Ratio | Reference |

| N-Boc-2-phenylaziridine | 75 | 99:1 | [2][15] |

| N-Boc-2-(4-methoxyphenyl)aziridine | 72 | 99:1 | [2] |

| N-Boc-2-(2-thienyl)aziridine | 65 | 99:1 | [2] |

Table 4: Enantioselective biocatalytic ring expansion of aziridines.[2][15]

Rhodium-Catalyzed Ring Expansion with Diazo Compounds

Transition metal catalysis can also be employed for the ring expansion of aziridines. Rhodium(II) catalysts are particularly effective in promoting the reaction of aziridines with diazo compounds to furnish azetidines.

Mechanism of Rhodium-Catalyzed Ring Expansion:

The Rh(II) catalyst reacts with the diazo compound to generate a rhodium carbene. This electrophilic species is then attacked by the aziridine nitrogen to form an aziridinium ylide. Similar to the biocatalytic process, this ylide can then undergo a[5][11]-Stevens rearrangement to yield the ring-expanded azetidine. The choice of ligands on the rhodium catalyst can influence the efficiency and selectivity of the reaction.

Conclusion and Future Outlook

The synthesis of azetidines has evolved from a niche challenge to a vibrant area of research, driven by the increasing importance of this scaffold in drug discovery. While classical intramolecular cyclizations remain a reliable tool, modern methods such as visible-light photocatalysis and biocatalysis are opening new avenues for the efficient and selective construction of complex azetidine derivatives. The continued development of novel catalytic systems and a deeper mechanistic understanding, aided by computational studies, will undoubtedly lead to even more powerful and versatile strategies for forging this strained but highly valuable heterocyclic ring. The ability to precisely install functionality and control stereochemistry will be paramount in unlocking the full potential of azetidines in the next generation of pharmaceuticals and functional materials.

References

-

Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2020). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 22(15), 6023–6028. [Link]

-

Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

-

Bieber, L. W., & de Sá, A. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]

-

Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

-

Sokolov, N. A., & Kananovich, D. G. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 25(17), 3984. [Link]

-

Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(3), 568-576. [Link]

-

Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][11]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745. [Link]

-

Bieber, L. W., & de Sá, A. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]

-

Novikov, M. S., et al. (2022). Diazo Strategy for Intramolecular Azirine Ring Expansion: Rh(II)-Catalyzed Synthesis of 2-Hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates. The Journal of Organic Chemistry, 87(22), 15598-15607. [Link]

-

Ghorai, M. K., et al. (2010). A modified and improved one-pot synthesis of chiral nonracemic N-tosyl-2-alkyl aziridines from β-amino alcohols. Tetrahedron Letters, 51(49), 6479-6482. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

-

Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][11]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739-4745. [Link]

-

Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(3), 568-576. [Link]

-

Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2020). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 22(15), 6023–6028. [Link]

-

Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

-

Leonori, D., & Aggarwal, V. K. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 17(1), 1-8. [Link]

-

Wearing, E. R., Yeh, Y. C., Terrones, G., Parikh, S., Kevlishvili, I., Kulik, H. J., & Schindler, C. S. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]

-

Pfund, L., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

-

Rykaczewski, K. A., & Schindler, C. S. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6549–6553. [Link]

-

Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). (A) Eu(OTf)3-catalyzed regioselective ring-opening reaction of epoxy alcohols; (B) La(OTf)3-catalyzed regioselective ring-opening reaction of trans-3,4-epoxy amines. [Link]

-

Becker, M. R., & Schindler, C. S. (2020). Aza Paternò–Büchi reaction proceeding via a triplet state imine. [Link]

-

Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2646. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Salvadó, O., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 26(36), 7535-7540. [Link]

-

Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

-

Chen, J.-R., et al. (2021). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. ACS Catalysis, 11(1), 446-455. [Link]

-

Chen, J.-R., et al. (2020). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. [Link]

-

Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). DataSheet1_Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.pdf. [Link]

-

Ioffe, S. L., et al. (2018). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. [Link]

-

Alper, H., et al. (1987). Enantiospecific and stereospecific rhodium(I)-catalyzed carbonylation and ring expansion of aziridines. Asymmetric synthesis of .beta.-lactams and the kinetic resolution of aziridines. Journal of the American Chemical Society, 109(20), 6106-6108. [Link]

-

Jahier, C., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Catalysts, 7(1), 26. [Link]

-

Massachusetts Institute of Technology. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]

-

Karaman, R. (2010). Multi Transition States for SN2 Reaction in Intramolecular Processes. International Review of Biophysical Chemistry (IREBIC), 1(3), 134. [Link]

-

Leonori, D., & Aggarwal, V. K. (2025). Substrate scope study. [Link]

-

Al-Zoubi, R. M., & Al-Jawabra, D. A. (2010). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic Letters, 12(11), 2602-2605. [Link]

-

Wang, C., et al. (2021). Rhodium-Catalyzed Ring Expansion Reactions for the Concise Construction of Densely Functionalized Oxathionines and Oxathiocines. [Link]

-

Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

-

Ghorai, M. K., et al. (2015). Ring Expansions of Activated Aziridines and Azetidines. Topics in Heterocyclic Chemistry, 49-142. [Link]

-

Sharma, P., & Kumar, A. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. RSC Advances, 14(50), 36623-36643. [Link]

-

Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... [Link]

-

Blackmun, D. E., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295-16310. [Link]

-

Chen, J., et al. (2021). Methods for the synthesis of azetidines. [Link]

-

Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898-905. [Link]

Sources

- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold

An In-Depth Technical Guide to the Reactivity of 3-Hydroxyazetidine Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with favorable physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a uniquely valuable motif.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a distinct three-dimensional character and conformational rigidity that is highly sought after in drug design.[3] This constrained geometry makes azetidines effective bioisosteres for larger, more flexible groups, often leading to improved binding affinity and metabolic stability.

This guide focuses specifically on 3-hydroxyazetidine and its derivatives, a subclass that represents a cornerstone for synthetic diversification. The reactivity of this molecule is a fascinating interplay between its three key features: the nucleophilic secondary amine at the N1 position, the versatile secondary alcohol at the C3 position, and the underlying strain of the four-membered ring. Mastering the selective manipulation of these functional groups is paramount for leveraging this scaffold in drug discovery programs.[4][5]

A critical aspect of 3-hydroxyazetidine chemistry is the judicious use of protecting groups, particularly on the nitrogen atom. To achieve selective reactions at the hydroxyl group or to prevent unwanted side reactions such as N-alkylation, the amine is typically masked with protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[6][7] The selection and subsequent removal of these groups are integral to any synthetic strategy involving this core.

This document provides a comprehensive exploration of the reactivity of 3-hydroxyazetidine, offering field-proven insights into its key transformations, the causality behind experimental choices, and detailed protocols for its application in complex molecule synthesis.

Figure 1: Core reactive sites of the 3-hydroxyazetidine scaffold.

Part 1: Reactivity at the C3-Hydroxyl Group

The secondary alcohol at the C3 position is the most common site for initial functionalization, serving as a handle to introduce a vast array of substituents. These transformations almost universally require the azetidine nitrogen to be protected to ensure selectivity.

O-Alkylation and O-Arylation: The Formation of Ethers

Introducing ether linkages at the C3 position is a frequent strategy for modulating properties like lipophilicity and metabolic stability. Two primary methods dominate this transformation: the venerable Williamson ether synthesis and the powerful Mitsunobu reaction.

This classical approach is a reliable, two-step process that is highly amenable to scale-up.[8] The underlying principle is a standard SN2 reaction, which necessitates converting the hydroxyl group into a more effective leaving group.[9][10]

-

Step 1: Activation. The alcohol of an N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is first activated by converting it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. This step is critical because the sulfonate is an excellent leaving group, whereas the hydroxide ion (HO⁻) is not.

-

Step 2: Nucleophilic Displacement. The resulting sulfonate ester is then treated with a sodium or potassium alkoxide or phenoxide. The nucleophile displaces the sulfonate leaving group via an SN2 mechanism to form the desired ether.

A key consideration is the potential for side reactions. If the azetidine nitrogen is unprotected, it can compete as a nucleophile, leading to undesired N-alkylation.[11] Therefore, N-protection is a mandatory prerequisite for this pathway.

Figure 3: Conceptual mechanism of the Mitsunobu Reaction.

O-Acylation (Ester Formation)

The formation of esters at the C3 position is a straightforward transformation, typically achieved through nucleophilic acyl substitution. [12]The N-protected 3-hydroxyazetidine is reacted with an acylating agent, such as an acid chloride or an anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid byproduct. This reaction is generally high-yielding and robust.

Oxidation to 3-Azetidinone

Oxidation of the C3-hydroxyl group furnishes the corresponding N-protected 3-azetidinone, a highly valuable and versatile intermediate. The resulting ketone can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents. Standard oxidation protocols such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidations are commonly employed with high efficiency.

Part 2: Reactivity at the N1-Amine

The secondary amine of the azetidine ring is a potent nucleophile and a key site for molecular elaboration. These reactions require the nitrogen to be in its free, unprotected state. Consequently, if the starting material is an N-protected derivative, a deprotection step is the mandatory prerequisite. For the commonly used Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane). [6][13][14]

Figure 4: General workflow for N-functionalization of 3-hydroxyazetidine.

N-Alkylation

Direct N-alkylation is achieved by reacting the deprotected 3-hydroxyazetidine with an alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the HX byproduct. [15]This reaction proceeds via a standard SN2 mechanism.

N-Acylation

The formation of an amide bond at the N1 position is readily accomplished by reacting the free amine with an acid chloride or anhydride. [15]This reaction is typically fast and high-yielding. The resulting amides are often highly stable and can serve to modulate the electronic properties of the azetidine nitrogen.

N-Arylation

Introducing an aryl group onto the azetidine nitrogen generally requires more advanced cross-coupling methodologies. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are the gold standard for this transformation, coupling the azetidine with an aryl halide or triflate. [15]

Part 3: Strain-Driven Ring-Opening Reactions

While significantly more stable than its three-membered aziridine counterpart, the azetidine ring is still strained and can undergo ring-opening reactions under specific, often forcing, conditions. [2][3]This reactivity provides a pathway to synthetically valuable 1,3-difunctionalized acyclic amines.

The most common trigger for ring-opening is activation with a Lewis acid. [16][17][18]For example, treatment of an N-activated azetidine (e.g., N-benzhydryl or N-sulfonyl) with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in the presence of a nucleophile can lead to regioselective ring cleavage. [16][18] Causality of the Reaction:

-

The Lewis acid coordinates to the nitrogen atom, withdrawing electron density and further polarizing the C-N bonds.

-

This activation renders the ring carbons (C2 and C4) highly electrophilic.

-

A nucleophile then attacks one of the ring carbons in an SN2-like fashion, cleaving the C-N bond and relieving the ring strain. [18] The regioselectivity of the attack is influenced by both steric and electronic factors of substituents on the ring. [17]This strategy has been successfully employed to synthesize β-amino alcohol derivatives, which are important pharmacophores. [16]

Figure 5: Lewis acid-mediated ring-opening pathway.

Part 4: Synthesis of the 3-Hydroxyazetidine Core

A brief understanding of the synthesis of the core structure is essential for appreciating its utility. The most common industrial-scale syntheses start from inexpensive, readily available precursors. A widely used method involves the reaction of epichlorohydrin with a protected amine, such as benzylamine or benzhydrylamine. [13]This initial reaction opens the epoxide ring. The resulting amino alcohol intermediate is then induced to cyclize, typically under basic conditions, to form the N-protected 3-hydroxyazetidine ring. The final step involves deprotection, often via catalytic hydrogenation to remove the benzyl or benzhydryl group, yielding 3-hydroxyazetidine, which is typically isolated as its stable hydrochloride salt. [13][19]

Part 5: Data and Experimental Protocols

Comparative Data for Etherification Methods

The choice between the Williamson and Mitsunobu routes for ether synthesis often depends on factors like scale, cost, and stereochemical requirements. The following table provides a head-to-head comparison for the synthesis of N-Boc-3-phenoxyazetidine.

| Metric | Mitsunobu Reaction | Williamson Ether Synthesis (via Tosylate) |

| Starting Materials | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DIAD | N-Boc-3-hydroxyazetidine, TsCl, NaH, Phenol |

| Number of Steps | 1 | 2 |

| Typical Yield | 70-90% [8] | 65-85% (over two steps) [8] |

| Stereochemistry | Inversion | Retention |

| Key Advantages | High yield in a single step, mild conditions. [8] | Avoids costly reagents, highly scalable. [8] |

| Key Disadvantages | Costly reagents, byproduct removal challenges. [8] | Two discrete steps, requires strong base (NaH). |

Detailed Experimental Protocols